molecular formula C20H22N4OS B2613312 4-[4-(2-Methoxyphenyl)piperazino]-2-(methylsulfanyl)quinazoline CAS No. 866137-89-5

4-[4-(2-Methoxyphenyl)piperazino]-2-(methylsulfanyl)quinazoline

Cat. No.: B2613312
CAS No.: 866137-89-5
M. Wt: 366.48
InChI Key: HVVSDAGMCYNFGY-UHFFFAOYSA-N
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Description

4-[4-(2-Methoxyphenyl)piperazino]-2-(methylsulfanyl)quinazoline is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinazoline core substituted with a piperazine ring bearing a 2-methoxyphenyl group and a methylsulfanyl group. Its intricate structure allows it to interact with biological systems in specific ways, making it a subject of study in medicinal chemistry and pharmacology .

Preparation Methods

The synthesis of 4-[4-(2-Methoxyphenyl)piperazino]-2-(methylsulfanyl)quinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate aniline derivatives with formamide or other suitable reagents.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives.

    Substitution with 2-Methoxyphenyl Group: This step involves the reaction of the piperazine derivative with 2-methoxyphenyl halides or similar compounds.

    Addition of the Methylsulfanyl Group:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

4-[4-(2-Methoxyphenyl)piperazino]-2-(methylsulfanyl)quinazoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting certain functional groups to their reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be further functionalized with different substituents.

    Hydrolysis: Under acidic or basic conditions, hydrolysis can occur, leading to the breakdown of the compound into its constituent parts.

Common reagents used in these reactions include halides, oxidizing agents, reducing agents, and acids or bases, depending on the desired transformation. Major products formed from these reactions vary based on the specific conditions and reagents used.

Scientific Research Applications

4-[4-(2-Methoxyphenyl)piperazino]-2-(methylsulfanyl)quinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(2-Methoxyphenyl)piperazino]-2-(methylsulfanyl)quinazoline involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, it can modulate their activity, leading to physiological effects like vasodilation or reduced cardiac output. The compound’s structure allows it to fit into the receptor’s binding site, influencing the receptor’s conformation and activity .

Comparison with Similar Compounds

Similar compounds to 4-[4-(2-Methoxyphenyl)piperazino]-2-(methylsulfanyl)quinazoline include:

Compared to these compounds, this compound may offer unique binding affinities and pharmacokinetic profiles, making it a valuable subject for further research and development.

Properties

IUPAC Name

4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methylsulfanylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS/c1-25-18-10-6-5-9-17(18)23-11-13-24(14-12-23)19-15-7-3-4-8-16(15)21-20(22-19)26-2/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVSDAGMCYNFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC(=NC4=CC=CC=C43)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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